molecular formula C6H11NO3 B556394 (S)-Methyl 2-acetamidopropanoate CAS No. 3619-02-1

(S)-Methyl 2-acetamidopropanoate

Cat. No.: B556394
CAS No.: 3619-02-1
M. Wt: 145,16 g/mole
InChI Key: FQGVVDYNRHNTCK-BYPYZUCNSA-N
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Description

(S)-Methyl 2-acetamidopropanoate is a chiral α-amino acid ester derivative widely utilized in asymmetric synthesis and pharmaceutical intermediates. Its structure features an acetamido group at the C2 position and a methyl ester at the carboxyl terminus, enabling stereoselective transformations in catalytic hydrogenation and C–H functionalization reactions . This compound is synthesized via rhodium-catalyzed asymmetric hydrogenation of α-aryl enamides, achieving >99% conversion and 99.1% enantiomeric excess (ee) with optimized ligands . Its crystalline stability and compatibility with palladium catalysts make it a precursor for synthesizing indole-containing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Methyl 2-acetamidopropanoate can be synthesized through several methods. One common route involves the esterification of (S)-2-acetamidopropanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-acetamidopropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (S)-2-acetamidopropanoic acid and methanol.

    Reduction: The compound can be reduced to form (S)-2-amino-2-methylpropanoic acid.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: (S)-2-acetamidopropanoic acid and methanol.

    Reduction: (S)-2-amino-2-methylpropanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Methyl 2-acetamidopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-acetamidopropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The compound’s chiral nature allows it to interact selectively with biological targets, leading to specific physiological effects.

Comparison with Similar Compounds

(S)-Methyl 2-acetamidopropanoate belongs to a class of chiral acetamido esters. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogs with Aryl-Indole Modifications

Several derivatives of this compound incorporate aryl-substituted indole groups at the C3 position. Key examples include:

Compound Name Substituent (R) Melting Point (°C) Synthesis Yield Key Application Reference
Methyl (2S)-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-acetamidopropanoate (3h) 4-Fluorophenyl 212–216 73% Anticancer agent intermediates
Methyl (2S)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2-acetamidopropanoate (3i) 4-Bromophenyl 74–75 69% Catalytic C–H arylation
Methyl (2S)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2-acetamidopropanoate (3b) 4-Methylphenyl 97–99 80% Regioselective functionalization
Methyl (2S)-3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-acetamidopropanoate (3k) 4-Chlorophenyl N/A 80% Photocatalytic cross-coupling

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-Bromophenyl in 3i) lower melting points due to reduced crystallinity, while electron-donating groups (e.g., 4-Methylphenyl in 3b) enhance thermal stability .
  • Synthetic Efficiency : Yields vary with aryl substituents; chloro and methyl groups favor higher yields (80%) compared to bromo (69%) due to steric and electronic factors .

Catalytic Hydrogenation Derivatives

This compound derivatives are critical in asymmetric catalysis. For example:

Compound Name Catalyst System Enantiomeric Excess (ee) Reaction Scope Reference
This compound (17k) Rh/L7 99.1% Broad substrate tolerance
(S)-Methyl 2-acetamido-3-(3-chlorophenyl)propanoate (17g) Rh/L7 98.5% Halogenated aryl substrates

Key Findings :

  • Ligand Dependency: The ee of 17k (99.1%) surpasses that of 17g (98.5%) due to reduced steric hindrance from the unsubstituted propanoate backbone .
  • Substrate Flexibility : Chlorophenyl derivatives (e.g., 17g) exhibit lower reactivity in hydrogenation, likely due to electron-withdrawing effects .

Functionalized Derivatives in Materials Science

Dimeric analogs of this compound, such as dimethyl-3,3'-(5,5'-di-tert-butyl-6,6'-dihydroxy-[1,1'-biphenyl]-3,3'-diyl)(2S,2'S)-bis(2-acetamidopropanoate) (2r), demonstrate unique applications:

  • Thermal Stability: The tert-butyl groups in 2r enhance solubility in polar solvents (e.g., hexafluoro-2-propanol) while maintaining a high melting point (>200°C) .
  • Spectroscopic Features : Distinct IR peaks at 1741 cm⁻¹ (ester C=O) and 1637 cm⁻¹ (amide C=O) confirm structural integrity .

Comparison with Non-Indole Derivatives

Methyl N,S-diacetylcysteinate shares structural similarities but replaces the indole moiety with an acetylthio group:

  • Reactivity : The thioester group enables nucleophilic substitutions, unlike the indole-based analogs, which undergo electrophilic arylations .

Biological Activity

(S)-Methyl 2-acetamidopropanoate (CAS Number: 3619-02-1) is a chiral organic compound with significant biological activities. This article explores its biological functions, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₁NO₃ and features a chiral center, making it essential in asymmetric synthesis. The compound consists of an ester functional group and a secondary amide, contributing to its chemical reactivity and biological activity. It is typically a colorless to yellow liquid and soluble in various organic solvents .

1. Analgesic Properties

Research indicates that this compound exhibits potential analgesic properties. Studies have shown that it can modulate pain pathways, possibly through its interaction with specific receptors involved in pain perception.

2. Role in Peptide Synthesis

This compound serves as a protected building block for synthesizing peptides containing D-alanine. D-amino acids are critical for various biological functions but are not readily incorporated into proteins by the body. By incorporating this compound into peptide chains, researchers can study the impact of D-alanine on peptide sequences and their therapeutic applications.

3. Enzyme Interaction Studies

This compound acts as a substrate analog or inhibitor for enzymes that recognize D-alanine. Understanding how this molecule interacts with enzymes aids in elucidating enzyme mechanisms and can inform drug design targeting specific enzymes involved in diseases.

4. Genetic Modulation

The compound has been observed to influence gene expression through methylation processes, highlighting its significance in cellular biology. This interaction suggests potential applications in gene therapy and metabolic engineering.

The biological activity of this compound primarily involves its role as an intermediate in various biochemical pathways. Its acetylamino group can participate in hydrogen bonding with enzymes and receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in numerous metabolic pathways.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic agent.

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that this compound inhibited the activity of specific enzymes involved in metabolic pathways related to D-alanine processing. This inhibition was dose-dependent, providing insights into the compound's mechanism as an enzyme modulator.

Applications

Field Application
Pharmaceuticals Development of novel analgesics and enzyme inhibitors
Biochemistry Synthesis of peptides for therapeutic research
Genetic Engineering Modulation of gene expression via methylation processes

Safety and Handling

While this compound is useful in research, it may cause skin and eye irritation upon contact. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety .

Q & A

Q. Basic: What are the standard synthetic routes for enantioselective preparation of (S)-Methyl 2-acetamidopropanoate, and how are stereochemical outcomes validated?

Methodological Answer:
The compound is synthesized via enantioselective acylation or chiral resolution. A common route involves:

  • Step 1: Reaction of L-alanine methyl ester with acetic anhydride under basic conditions (e.g., triethylamine) to form the acetamide intermediate.
  • Step 2: Enantiomeric purity is ensured using chiral catalysts (e.g., lipases) or chromatographic separation (e.g., chiral HPLC) .
  • Validation: Optical rotation measurements and chiral NMR solvents (e.g., Pirkle’s alcohol) confirm stereochemistry. X-ray crystallography may resolve ambiguities in absolute configuration .

Q. Basic: Which analytical techniques are critical for characterizing this compound, and what parameters require optimization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., methyl ester at δ ~3.6 ppm, acetamido NH at δ ~6.2 ppm). Solvent choice (DMSO-d6 vs. CDCl3) affects peak splitting due to hydrogen bonding .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode confirms molecular ion [M+H]+ at m/z 174.1. Fragmentation patterns distinguish ester vs. amide bonds .
  • HPLC-PDA: Purity >98% is achieved using C18 columns with acetonitrile/water gradients; retention time reproducibility depends on pH (optimum: 4.5–5.5) .

Q. Basic: How is the biological activity of this compound assessed in enzyme inhibition studies?

Methodological Answer:

  • Assay Design: Target enzymes (e.g., monoamine oxidase-B) are incubated with the compound at varying concentrations (1–100 µM) in phosphate buffer (pH 7.4).
  • Kinetic Analysis: IC50 values are derived from Lineweaver-Burk plots. Competitive vs. non-competitive inhibition is determined by varying substrate concentrations .
  • Controls: Include positive controls (e.g., selegiline for MAO-B) and negative controls (DMSO solvent) to validate assay robustness .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for neuropharmacological applications?

Methodological Answer:

  • Modification Strategies:
    • Phenyl Substituents: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to enhance binding to hydrophobic enzyme pockets .
    • Ester Hydrolysis: Replace methyl ester with tert-butyl to improve metabolic stability .
  • Screening Workflow: Parallel synthesis of analogs followed by high-throughput screening (HTS) against neuronal cell lines (e.g., SH-SY5Y). Dose-response curves prioritize candidates with EC50 < 10 µM .

Q. Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Triangulation: Compare results across orthogonal assays (e.g., in vitro enzymatic vs. ex vivo tissue models). Discrepancies may arise from off-target effects or assay sensitivity .
  • Meta-Analysis: Apply PRISMA guidelines to aggregate data from studies using consistent endpoints (e.g., IC50, Ki). Heterogeneity is assessed via I² statistics; subgroup analysis isolates confounding variables (e.g., cell type, incubation time) .

Q. Advanced: What photoredox strategies enable site-selective functionalization of this compound for bioconjugation?

Methodological Answer:

  • Photocatalysts: Use [Ir(dF(CF3)ppy)₂(dtbbpy)]PF6 under blue LED (450 nm) to generate aryl radicals for C–H activation at the β-position .
  • Quenching Studies: Add TEMPO (radical scavenger) to confirm radical-mediated pathways. LC-MS tracks regioselectivity of modifications (e.g., phenylalanine bioconjugation) .

Q. Advanced: How do solvent and temperature affect the stability of this compound during long-term storage?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the methyl ester in aqueous buffers (t1/2 = 72 h at pH 7.4) vs. thermal decomposition in DMSO (>40°C).
  • Stabilization: Lyophilize the compound and store at -20°C under argon. Add antioxidants (e.g., BHT) to lipid-based formulations .

Q. Advanced: What computational approaches predict the binding mode of this compound to neuronal receptors?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with receptor structures (PDB: 2BXR for MAO-B). Focus on hydrogen bonding between the acetamido group and catalytic lysine residues .
  • MD Simulations: GROMACS runs (100 ns) assess binding stability; root-mean-square deviation (RMSD) < 2 Å indicates favorable interactions .

Q. Advanced: What methodologies assess the environmental impact of this compound in agricultural runoff?

Methodological Answer:

  • Ecotoxicology Assays: Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition (OECD 201). Hydrolysis products are quantified via LC-MS/MS .
  • Soil Adsorption: Batch experiments measure Koc (organic carbon partition coefficient); values >500 indicate low mobility and reduced groundwater contamination risk .

Properties

IUPAC Name

methyl (2S)-2-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGVVDYNRHNTCK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426222
Record name (S)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869082-12-2
Record name (S)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a glove box, ((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2 (4.1 mg, 0.005 mmol) was dissolved in 2 mL MeOH, followed by addition of AgBF4 (1.9 mg, 0.10 mmol, 2 equiv.). The solution turned from pale yellow to yellow with gray precipitates. After being stirred for 20 minutes the solution was filtered into a high-pressure tube containing a stir bar and one of the enamides (1 mmol, 100 equiv.). Another 3 to 5 mL MeOH was added and the solution generally turned lighter upon the addition of the enamide substrate. The vessel was then put under H2 of 30 to 40 Psig and stirred at room temperature. After the reaction was finished, the vessel was then take out of the glove box, and an aliquot of the reaction solution was taken from the vessel and analyzed directly or after work up to determine enantiomeric excess of the reaction product. Reaction of enamide (a) to form 2-acetylamino-propionic acid and reaction of enamide (b) to form 2-acetylamino-propionic acid methyl ester, yielded greater than 99% enantiomeric excess in both instances. Reaction of enamide (c) to form 2-acetylamino-3-phenyl-propionic acid and reaction of enamide (d) to form 2-acetylamino-3-phenyl-propionic acid methyl ester, yielded greater than 98% and 95% enantiomeric excess, respectively.
[Compound]
Name
((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2
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4.1 mg
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Synthesis routes and methods II

Procedure details

Into a 100-mL stainless-steel autoclave was put 143 mg (1 mmol) of methyl 2-acetamido-2-propenate, 22.6 mg [0.03 mmol (Cu reduced)] of [CuBr((S)-SEGPHOS)]n and 33.6 mg (0.3 mmol) of tBuOK, followed by replacing with nitrogen in the autoclave, and then 1.4 mL of a mixed solvent of toluene and t-BuOH in a ratio of 3:1 was added. The reaction was carried out with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours to give methyl 2-acetamidopropionate, which is a hydrogenated compound of methyl 2-acetamido-2-propenate in a yield of 52.5%.
[Compound]
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steel
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143 mg
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[CuBr((S)-SEGPHOS)]n
Quantity
22.6 mg
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reactant
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33.6 mg
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reactant
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mixed solvent
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1.4 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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